2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine

Lipophilicity ADME Fragment-based drug design

2-(4-Methyl-1H-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine (CAS 1250789-78-6) belongs to the pyrazole–thiophene hybrid class, containing a 4-methyl-substituted pyrazole ring N1-linked via an ethyl chain to a secondary amine, which is further connected through an ethyl spacer to a thiophene moiety. Its molecular formula is C₁₂H₁₇N₃S with a molecular weight of 235.35 g·mol⁻¹.

Molecular Formula C12H17N3S
Molecular Weight 235.35 g/mol
Cat. No. B14897136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine
Molecular FormulaC12H17N3S
Molecular Weight235.35 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CCNCCC2=CC=CS2
InChIInChI=1S/C12H17N3S/c1-11-9-14-15(10-11)7-6-13-5-4-12-3-2-8-16-12/h2-3,8-10,13H,4-7H2,1H3
InChIKeyDDYJXBVAPKGWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methyl-1H-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2-(4-Methyl-1H-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine (CAS 1250789-78-6) belongs to the pyrazole–thiophene hybrid class, containing a 4-methyl-substituted pyrazole ring N1-linked via an ethyl chain to a secondary amine, which is further connected through an ethyl spacer to a thiophene moiety . Its molecular formula is C₁₂H₁₇N₃S with a molecular weight of 235.35 g·mol⁻¹ . Key calculated physicochemical parameters include a topological polar surface area (TPSA) of 29.85 Ų, a predicted logP of approximately 2.09, one hydrogen-bond donor, four hydrogen-bond acceptors, and six rotatable bonds . The compound is commercially available from multiple suppliers with cataloged purity specifications typically reaching ≥98% .

Why 2-(4-Methyl-1H-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine Cannot Be Replaced by In-Class Structural Analogs for SAR-Driven Procurement


Generic substitution within the pyrazole–thiophene ethylamine class is not scientifically sound because minor structural perturbations—particularly the presence and position of the 4-methyl substituent on the pyrazole ring, the N1-versus-N2 connectivity pattern, and the length of the alkyl linker between the amine and the thiophene—produce substantial differences in lipophilicity, molecular flexibility, and hydrogen-bonding capacity that directly modulate target engagement [1]. Published SAR on pyrazole–thiophene kinase inhibitors demonstrates that different thiophene linkage modes can alter Akt1 inhibitory potency by over two orders of magnitude (IC₅₀ ranging from 102 nM to >20 µM depending on connectivity) [2]. The 4-methyl group on the pyrazole ring of the target compound increases logP by approximately 0.5–0.8 units relative to the unsubstituted pyrazole analog (estimated from fragment-based logP contributions), which is consequential for membrane permeability and metabolic stability in cell-based assays . Consequently, procurement of a close analog with altered substitution or connectivity cannot be assumed to preserve the same pharmacological or physicochemical profile.

Quantitative Differentiation Evidence for 2-(4-Methyl-1H-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine Versus Closest Structural Comparators


Lipophilicity (LogP) Differentiation of the 4-Methyl Substituent Versus Des-Methyl Pyrazole–Thiophene Ethylamine Analogs

The target compound's calculated logP of 2.09 is elevated by the 4-methyl substituent on the pyrazole ring. The des-methyl analog 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine (CAS 1247201-57-5, MW 193.27) possesses a lower predicted logP of approximately 1.3–1.5 (estimated by fragment subtraction of the –CH₃ contribution of ~0.5 logP units) . This logP differential of approximately 0.5–0.8 units is functionally significant: in the pyrazole–thiophene Akt inhibitor series, compounds with logP between 2.0 and 3.0 exhibited optimal cellular permeability and oral bioavailability, whereas analogs with logP <1.5 showed poor membrane partitioning [1].

Lipophilicity ADME Fragment-based drug design

Molecular Flexibility (Rotatable Bond Count) Comparison: Target Compound Versus Direct-Linked Pyrazole–Thiophene Analogs

The target compound possesses six rotatable bonds , a consequence of the ethyl linker between the pyrazole N1 and the secondary amine combined with the ethyl spacer between the amine and the thiophene. In contrast, the directly linked analog 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine (CAS 1020706-50-6, MW 193.27) has only three rotatable bonds due to the direct attachment of thiophene to the pyrazole C3 position and the absence of the secondary amine spacer . The three additional rotatable bonds in the target compound confer greater conformational entropy, which can be advantageous for induced-fit binding to flexible protein pockets, as demonstrated by the enhanced VEGFR-2 inhibitory activity (IC₅₀ = 35.85 μg·mL⁻¹ for the most potent flexible pyrazole–thiophene hybrid vs. 112.36 μg·mL⁻¹ for the more rigid analog in the same series) [1].

Molecular flexibility Entropy Binding conformation

Topological Polar Surface Area (TPSA) and CNS Permeability Potential Versus N-Methylated and Amide-Containing Pyrazole–Thiophene Analogs

The target compound's TPSA of 29.85 Ų falls below the widely accepted CNS-permeability threshold of 60–70 Ų and is substantially lower than that of pyrazole–thiophene amide derivatives (e.g., 1-ethyl-3-isopropyl-N-(2-thiophen-2-ylethyl)pyrazole-5-carboxamide, CAS 1172330-10-7, TPSA ≈ 55–60 Ų) [1]. This TPSA differential of approximately 25–30 Ų is functionally relevant: in the Akt inhibitor series, compounds with TPSA <40 Ų demonstrated superior brain penetration compared to those with TPSA >50 Ų [2]. Additionally, the secondary amine of the target compound (HBD = 1) provides a balanced hydrogen-bond donor profile compared to tertiary N-methylated analogs, which lose the hydrogen-bond donor capacity entirely, potentially altering target recognition .

TPSA CNS penetration Blood–brain barrier

Pyrazole N1-Regiochemistry Confers Distinct Kinase Inhibitory Potential Versus N2-Linked and C3-Thiophene Pyrazole Isomers

The N1-ethylamine connectivity of the target compound, with the thiophene attached via a flexible ethyl linker to the secondary amine, represents a specific regioisomeric arrangement distinct from both the N2-linked pyrazole analogs (e.g., 2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine, CAS 956949-76-1) and C3-thiophene-substituted pyrazoles (CAS 1020706-50-6) . In the published pyrazole–thiophene EGFR/VEGFR-2 multitarget inhibitor series, the N1-alkylated pyrazole scaffold (structurally analogous to the target compound) produced the most potent VEGFR-2 inhibitor (IC₅₀ = 35.85 μg·mL⁻¹), significantly outperforming regioisomeric C3-linked analogs (IC₅₀ = 242.94 μg·mL⁻¹, a 6.8-fold decrease in potency) [1]. Although these data are from fully elaborated drug-like molecules rather than the building block itself, the regiochemical SAR trend strongly supports the N1-connectivity as a preferred vector for kinase hinge-binding interactions.

Kinase inhibition Regiochemistry EGFR/VEGFR-2

Secondary Amine Linker Enables Derivatization Diversity Unavailable to Tertiary Amine and Amide Analogs

The target compound contains a secondary amine (–NH–) at the center of the molecule, with exactly one hydrogen-bond donor . This secondary amine is chemically addressable for further diversification via reductive amination, acylation, sulfonylation, or urea formation—synthetic handles that are unavailable or require deprotection steps in N-methyl (tertiary amine) analogs such as N-methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine (CAS 933736-10-8) [1]. In the pyrazole–thiophene Akt inhibitor optimization campaign, the secondary amine linker was exploited for systematic SAR exploration by appending diverse capping groups, yielding a 200-fold activity range (IC₅₀ from 102 nM to >20 µM) depending on the N-substituent selected [2]. A tertiary amine analog would preclude this derivatization pathway entirely, limiting the accessible chemical space.

Chemical diversification Library synthesis Medicinal chemistry

Commercially Verified Purity Benchmarking: 98% Assay Specification Relative to Lower-Purity Pyrazole–Thiophene Building Block Analogs

The target compound is cataloged with a purity specification of ≥98% by at least two independent suppliers (Chemscene and Leyan) . This compares favorably with the closest commercially available regioisomeric analog 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine (CAS 1020706-50-6), which is typically offered at 95% purity . The 3-percentage-point purity differential can be significant in fragment-based screening where impurities at the 5% level can generate false-positive hit calls [1]. Additionally, the target compound's cataloged storage condition (sealed in dry, 2–8 °C) and room-temperature shipping eligibility provide logistical advantages over analogs requiring −20 °C storage.

Purity Quality control Procurement specification

Procurement-Relevant Application Scenarios for 2-(4-Methyl-1H-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine Based on Differentiated Evidence


Kinase-Focused Fragment Library Construction Requiring CNS-Permeable Pyrazole–Thiophene Scaffolds

The target compound's low TPSA (29.85 Ų) and moderate logP (2.09) place it within the favorable physicochemical space for CNS drug discovery . Its N1-regiochemistry corresponds to the most potent VEGFR-2 kinase inhibitor scaffold identified in the pyrazole–thiophene series (6.8-fold potency advantage over C3-linked analogs) [1]. Procurement of this building block is recommended for kinase-focused fragment libraries where both target engagement and blood–brain barrier penetration are design objectives [1].

Secondary Amine Derivatization Campaigns for SAR Expansion in Akt or EGFR Inhibitor Optimization

The central secondary amine (HBD = 1) enables acylation, reductive amination, sulfonylation, and urea formation chemistries that are incompatible with tertiary amine analogs . In the pyrazole–thiophene Akt inhibitor series, systematic N-capping of the secondary amine delivered a 200-fold activity range (IC₅₀ 102 nM to >20 µM), demonstrating the SAR value of this chemical handle [2]. This compound should be prioritized when the medicinal chemistry plan requires iterative N-functionalization to explore target interactions [2].

Anti-Inflammatory or Anticancer Lead Generation Leveraging the Pyrazole–Thiophene Privileged Scaffold

Pyrazole–thiophene hybrid compounds have demonstrated multitarget anticancer activity against MCF-7 (IC₅₀ = 6.57 µM), HepG2 (IC₅₀ = 8.86 µM), and dual EGFR/VEGFR-2 enzyme inhibition (wild-type EGFR IC₅₀ = 16.25 μg·mL⁻¹; T790M mutant IC₅₀ = 17.8 μg·mL⁻¹) [1]. The target compound, featuring the 4-methyl-N1-ethylamine-thiophene connectivity matching the most active chemotype in this series, serves as a key intermediate for synthesizing elaborated analogs with demonstrated anticancer and anti-inflammatory potential [1][2].

High-Purity Building Block Procurement for Fragment-Based Screening Where >98% Purity Is a Prerequisite

Fragment-based drug discovery (FBDD) protocols require building blocks with purity ≥98% to minimize false-positive rates in biophysical screens [3]. The target compound's cataloged purity of ≥98% across multiple suppliers , combined with defined storage conditions (sealed/dry, 2–8 °C) and room-temperature shipping eligibility , makes it a procurement-ready fragment for direct screening without additional purification [3].

Quote Request

Request a Quote for 2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.